2-Cyclopropylmethoxy-3-nitro-benzoic acid
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Overview
Description
2-Cyclopropylmethoxy-3-nitro-benzoic acid is an organic compound with a unique structure that combines a cyclopropylmethoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-3-nitro-benzoic acid typically involves the introduction of the cyclopropylmethoxy group and the nitro group onto a benzoic acid derivative. One common method involves the nitration of a cyclopropylmethoxy-substituted benzoic acid precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-3-nitro-benzoic acid can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The cyclopropylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or alkoxides.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-Cyclopropylmethoxy-3-amino-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: 2-Cyclopropylmethoxy-3-nitro-benzoate esters.
Scientific Research Applications
2-Cyclopropylmethoxy-3-nitro-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-3-nitro-benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 3-Methyl-2-nitrobenzoic acid
Uniqueness
2-Cyclopropylmethoxy-3-nitro-benzoic acid is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(14)8-2-1-3-9(12(15)16)10(8)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHDARADMOPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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